4-Chloro-2-nitrophenyl isocyanate
Overview
Description
4-Chloro-2-nitrophenyl isocyanate is an organic compound with the molecular formula C7H3ClN2O3. It is a derivative of phenyl isocyanate, characterized by the presence of a chlorine atom and a nitro group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
4-Chloro-2-nitrophenyl isocyanate is a chemical compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system can lead to various physiological changes, which can be harmful if the compound is inhaled .
Mode of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reaction can lead to the formation of ureas and urethanes, which can have various effects on biological systems .
Biochemical Pathways
Given the compound’s reactivity, it is likely that it can interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Isocyanates, in general, are known to be rapidly absorbed and distributed in the body following inhalation exposure .
Result of Action
Exposure to isocyanates can lead to various health effects, including respiratory irritation, skin irritation, and eye irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as isocyanates are known to react with water . Additionally, the compound’s volatility can lead to increased exposure risk in poorly ventilated areas .
Biochemical Analysis
Cellular Effects
It is known that isocyanates can cause cellular toxicity, leading to various cellular responses
Molecular Mechanism
Isocyanates are known to react with nucleophiles, suggesting that 4-Chloro-2-nitrophenyl isocyanate may interact with biomolecules through nucleophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-nitrophenyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: The most common method involves the reaction of 4-chloro-2-nitroaniline with phosgene (COCl2) to produce the isocyanate.
Oxalyl Chloride Method: A safer laboratory method involves the use of oxalyl chloride instead of phosgene.
Carbonylation of Nitroarenes: Another method involves the carbonylation of nitroarenes in the presence of a palladium catalyst to form the isocyanate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale phosgenation of 4-chloro-2-nitroaniline. Due to the hazardous nature of phosgene, industrial processes require stringent safety measures and specialized equipment .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: Can undergo substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with isocyanates to form substituted ureas.
Water: Reacts with isocyanates to form carbamic acids, which decompose to carbon dioxide and amines.
Major Products Formed
Scientific Research Applications
4-Chloro-2-nitrophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Used in the production of polyurethanes and other polymers.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl isocyanate: Similar structure but with the chlorine and nitro groups in different positions.
Phenyl isocyanate: Lacks the chlorine and nitro substituents.
4-Nitrophenyl isocyanate: Lacks the chlorine substituent.
Uniqueness
4-Chloro-2-nitrophenyl isocyanate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-chloro-1-isocyanato-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIAUMJEBFXUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401187 | |
Record name | 4-Chloro-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-63-2 | |
Record name | 4-Chloro-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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